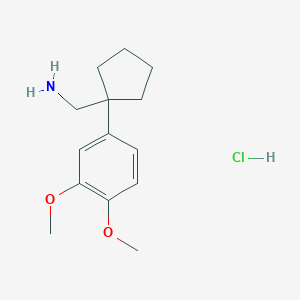![molecular formula C15H19NO6 B2501920 2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2344680-59-5](/img/structure/B2501920.png)
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid" is a complex organic molecule that appears to be related to various research areas, including the synthesis of antimicrobial agents and the study of molecular structures through vibrational spectroscopy and DFT calculations. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and potential applications .
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, as seen in the creation of 1,3,4-thiadiazole derivatives from carboxylic acid groups with thiosemicarbazide . Another method includes the hydrolysis of nitriles to obtain the corresponding acetic acid, which can then be converted into acyl chlorides for further reactions with amines and pyrazoles . These methods suggest that the synthesis of the compound may also involve similar cyclization or hydrolysis steps followed by acylation to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For instance, vibrational spectroscopy and DFT calculations have been used to characterize dipeptide structures and understand their vibrational properties . The molecular structure of another compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was elucidated by regioselective bromination, indicating the influence of electron-withdrawing and electron-donating substituents on the phenyl ring . These studies provide a foundation for analyzing the molecular structure of the compound , which may also exhibit specific vibrational properties and electronic effects due to its substituents.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes acylation reactions to form amides and pyrazoles . Additionally, esterification and reaction with tert-butyl nitrate ester and iodomethane have been used to synthesize specific ester derivatives . These reactions highlight the potential reactivity of the carboxylic acid and ester groups in the compound of interest, suggesting that it may also undergo similar acylation and esterification reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and synthesis methods. For example, the presence of methoxy and acetyl groups can influence the acidity and solubility of the compounds . The formation of dimers in the crystalline state through hydrogen bonding is another common property observed . These insights can be applied to predict the solubility, acidity, and potential for dimerization of the compound .
Applications De Recherche Scientifique
Sorption Studies and Environmental Impact
Research on Complex Organic Compounds
Studies have explored the sorption behavior of various organic compounds, including herbicides like 2,4-D, on soil and minerals. This research is crucial for understanding how similar complex compounds interact with environmental matrices, which could inform remediation strategies for contaminated sites and improve agricultural practices (Werner, Garratt, & Pigott, 2012).
Pyrolysis of Polysaccharides
Potential for Biofuel Production
The pyrolysis of polysaccharides, a process relevant to biomass conversion, has been studied to understand the chemical mechanisms involved in the formation of valuable compounds like acetic acid, formic acid, and others. Insights from these studies can guide the development of biofuels and other sustainable energy sources, demonstrating the versatility of organic compounds in energy applications (Ponder & Richards, 2010).
Wastewater Treatment in the Pesticide Industry
Environmental Protection Efforts
Research into treating wastewater from the pesticide industry, which contains various toxic pollutants, showcases the importance of developing and applying complex organic compounds for environmental protection. These efforts highlight the role of chemical research in mitigating the impact of industrial activities on natural water sources (Goodwin et al., 2018).
Propriétés
IUPAC Name |
2-(3-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-15(2,3)22-14(20)16-11(12(17)18)9-6-5-7-10(8-9)13(19)21-4/h5-8,11H,1-4H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYOFJPBLQVXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2501850.png)
![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)


![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)
